Lipophilicity (LogP): 5‑Bromo‑2‑chloro‑6‑methylpyridin‑3‑amine Is More Lipophilic Than Its Des‑methyl, Des‑bromo, and Des‑chloro Counterparts
The predicted LogP of 5‑bromo‑2‑chloro‑6‑methylpyridin‑3‑amine (2.97) is > 0.31 LogP units higher than its des‑methyl analog 5‑bromo‑2‑chloropyridin‑3‑amine (LogP = 2.66) [1], > 0.65 units higher than its des‑chloro analog 5‑bromo‑6‑methylpyridin‑3‑amine (LogP = 2.32) [2], and > 0.76 units higher than its des‑bromo analog 2‑chloro‑6‑methylpyridin‑3‑amine (LogP = 2.21) . A ΔLogP of approximately +0.31 corresponds to roughly a 2‑fold increase in partition coefficient (octanol‑water), suggesting enhanced passive membrane permeability relative to the non‑methylated comparator.
| Evidence Dimension | Predicted octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.97 (predicted) |
| Comparator Or Baseline | Des‑methyl analog (588729‑99‑1): 2.66; des‑chloro analog (186593‑43‑1): 2.32; des‑bromo analog (39745‑40‑9): 2.21 |
| Quantified Difference | ΔLogP = +0.31 (vs des‑methyl), +0.65 (vs des‑chloro), +0.76 (vs des‑bromo) |
| Conditions | Predicted values (software not specified; sourced from Chemsrc, Molbase, BuildingBlock databases). |
Why This Matters
In drug candidate profiling, a LogP increase of ≥0.3 can meaningfully shift cell‑based potency by improving passive diffusion across lipid bilayers, making this scaffold a more attractive starting point for intracellular targets than its less lipophilic analogs.
- [1] Molbase, 3‑Amino‑5‑bromo‑2‑chloropyridine (CAS 588729‑99‑1), LogP = 2.66090. View Source
- [2] Molbase, 5‑Bromo‑6‑methylpyridin‑3‑amine (CAS 186593‑43‑1), LogP = 2.3159. View Source
